Cas no 792953-06-1 (1H-Pyrazole-4-carboxamide,5-amino-1-(2,3-dimethylphenyl)-)

1H-Pyrazole-4-carboxamide, 5-amino-1-(2,3-dimethylphenyl)-, is a specialized heterocyclic compound featuring a pyrazole core substituted with an amino group and a carboxamide functionality. Its structural framework, including the 2,3-dimethylphenyl moiety, contributes to its potential utility in pharmaceutical and agrochemical research. The presence of both amino and carboxamide groups enhances its reactivity, making it a versatile intermediate for synthesizing biologically active molecules. This compound is particularly valued for its potential role in developing enzyme inhibitors or receptor modulators due to its ability to engage in hydrogen bonding and π-stacking interactions. Its well-defined structure ensures consistency in synthetic applications, supporting precise molecular design.
1H-Pyrazole-4-carboxamide,5-amino-1-(2,3-dimethylphenyl)- structure
792953-06-1 structure
Product Name:1H-Pyrazole-4-carboxamide,5-amino-1-(2,3-dimethylphenyl)-
CAS No:792953-06-1
MF:C12H14N4O
MW:230.265761852264
CID:556122
PubChem ID:12150562
Update Time:2025-10-29

1H-Pyrazole-4-carboxamide,5-amino-1-(2,3-dimethylphenyl)- Chemical and Physical Properties

Names and Identifiers

    • 1H-Pyrazole-4-carboxamide,5-amino-1-(2,3-dimethylphenyl)-
    • 5-Amino-1-(2,3-dimethylphenyl)-1H-pyrazole-4-carboxylicacid amide
    • 1H-Pyrazole-4-carboxamide,5-amino-1-(2,3-dimethylphenyl)-(9CI)
    • 5-Amino-1-(2,3-dimethyl-phenyl)-1H-pyrazole-4-carboxylic acid amide
    • SCHEMBL1691837
    • 5-amino-1-(2,3-dimethylphenyl)-1H-pyrazole-4-carboxamide
    • WLUFNAZMDYSHGC-UHFFFAOYSA-N
    • 792953-06-1
    • Inchi: 1S/C12H14N4O/c1-7-4-3-5-10(8(7)2)16-11(13)9(6-15-16)12(14)17/h3-6H,13H2,1-2H3,(H2,14,17)
    • InChI Key: WLUFNAZMDYSHGC-UHFFFAOYSA-N
    • SMILES: O=C(C1C=NN(C=1N)C1C=CC=C(C)C=1C)N

Computed Properties

  • Exact Mass: 230.11676108g/mol
  • Monoisotopic Mass: 230.11676108g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 2
  • Complexity: 296
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 86.9Ų

1H-Pyrazole-4-carboxamide,5-amino-1-(2,3-dimethylphenyl)- Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1634423-1g
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SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
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Additional information on 1H-Pyrazole-4-carboxamide,5-amino-1-(2,3-dimethylphenyl)-

Comprehensive Guide to 1H-Pyrazole-4-carboxamide,5-amino-1-(2,3-dimethylphenyl)- (CAS No. 792953-06-1): Properties, Applications, and Market Insights

The chemical compound 1H-Pyrazole-4-carboxamide,5-amino-1-(2,3-dimethylphenyl)- (CAS No. 792953-06-1) is a specialized organic molecule that has garnered significant attention in pharmaceutical and agrochemical research. This pyrazole derivative is characterized by its unique structural features, including a 5-amino substitution and a 2,3-dimethylphenyl group, which contribute to its diverse reactivity and potential applications. As researchers increasingly explore heterocyclic compounds for drug discovery, this particular carboxamide derivative stands out for its promising biological activity and synthetic versatility.

In recent years, the scientific community has shown growing interest in pyrazole-based compounds due to their wide range of pharmacological properties. The 1H-Pyrazole-4-carboxamide scaffold, in particular, has been investigated for its potential as a kinase inhibitor and its role in modulating various biological pathways. With the rise of targeted therapies in modern medicine, compounds like 5-amino-1-(2,3-dimethylphenyl)-1H-pyrazole-4-carboxamide are being studied for their ability to interact with specific enzyme targets while minimizing off-target effects.

The synthesis of 792953-06-1 typically involves multi-step organic reactions, with careful control of reaction conditions to ensure high yield and purity. Modern green chemistry approaches are being applied to the production of such compounds, addressing the pharmaceutical industry's increasing focus on sustainable synthesis methods. Analytical techniques including HPLC, NMR spectroscopy, and mass spectrometry are essential for characterizing this compound and verifying its structural integrity.

From a commercial perspective, the demand for specialized pharmaceutical intermediates like 1H-Pyrazole-4-carboxamide,5-amino-1-(2,3-dimethylphenyl)- has been steadily increasing. The compound serves as a valuable building block in medicinal chemistry, particularly in the development of small molecule drugs targeting various diseases. Market analysts note that the global fine chemicals sector, which includes such specialized intermediates, is experiencing growth driven by expanding drug discovery programs and the need for novel therapeutic agents.

Researchers are particularly interested in the structure-activity relationships of this pyrazole derivative. The presence of both amino and carboxamide functional groups provides multiple sites for molecular interactions, while the dimethylphenyl moiety may influence the compound's lipophilicity and membrane permeability. These characteristics make CAS 792953-06-1 an attractive subject for computational chemistry studies and molecular docking simulations aimed at predicting biological activity.

In the context of current drug development trends, this compound aligns with several important research directions. The pharmaceutical industry's focus on precision medicine and personalized therapies has increased the need for structurally diverse chemical entities that can serve as starting points for new drug candidates. Additionally, the growing understanding of metabolic pathways and cell signaling mechanisms has created opportunities for pyrazole derivatives to be explored as potential modulators of these biological processes.

Quality control is paramount when working with high-purity chemical compounds like 5-amino-1-(2,3-dimethylphenyl)-1H-pyrazole-4-carboxamide. Reputable suppliers provide comprehensive certificates of analysis that detail purity levels, impurity profiles, and other critical quality attributes. For research applications, it's essential to source the compound from suppliers who adhere to strict Good Manufacturing Practices (GMP) standards when applicable.

The storage and handling of 792953-06-1 require standard laboratory precautions for organic compounds. While not classified as hazardous under normal conditions, proper chemical safety protocols should always be followed, including the use of appropriate personal protective equipment and proper ventilation. Researchers should consult the safety data sheet (SDS) for specific handling instructions and stability information.

Looking ahead, the future applications of 1H-Pyrazole-4-carboxamide,5-amino-1-(2,3-dimethylphenyl)- appear promising. As medicinal chemistry continues to evolve, this compound may serve as a key intermediate in the development of new therapeutic agents. Its structural features make it particularly interesting for research into central nervous system disorders, inflammatory conditions, and other areas where pyrazole derivatives have shown biological activity.

For researchers and procurement specialists seeking information about CAS 792953-06-1, it's important to note that availability may vary among suppliers. The compound is typically offered in small quantities for research purposes, with custom synthesis options available for larger-scale requirements. Pricing is influenced by factors such as purity grade, quantity ordered, and current market demand for specialty chemicals in this category.

In conclusion, 1H-Pyrazole-4-carboxamide,5-amino-1-(2,3-dimethylphenyl)- represents an important class of heterocyclic compounds with significant potential in pharmaceutical research and development. Its unique combination of functional groups and aromatic substitution patterns makes it a valuable tool for drug discovery scientists exploring new chemical entities. As the understanding of pyrazole chemistry continues to advance, compounds like 792953-06-1 will likely play an increasingly important role in the development of next-generation therapeutic agents.

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